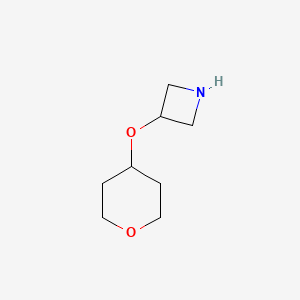![molecular formula C7H4ClN3O2 B13064426 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors under controlled conditions. For instance, the reaction of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one with chlorinating agents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions: 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
科学的研究の応用
Chemistry: In chemistry, 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes and have therapeutic potential in treating diseases such as cancer .
Medicine: In medicine, derivatives of this compound are explored for their antiviral and anticancer properties. For instance, the pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in drugs like remdesivir, which is used to treat viral infections .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific electronic or photonic properties .
作用機序
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of viral replication .
類似化合物との比較
- 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
- 4-Chloropyrrolo[2,1-f][1,2,4]triazine
Comparison: While these compounds share a similar core structure, 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is unique due to the presence of the carboxylic acid group at the 7-position. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development .
特性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC名 |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-5(7(12)13)11(4)10-3-9-6/h1-3H,(H,12,13) |
InChIキー |
UYOUSBRLRLLYNZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=NN2C(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13064347.png)
![{2-[(Thiolan-3-yl)amino]phenyl}methanol](/img/structure/B13064351.png)
![5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064355.png)





![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B13064384.png)



